methanone CAS No. 99937-16-3](/img/structure/B14335027.png)
[1-Hydroxy-2-(prop-2-en-1-yl)cyclohexyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone is an organic compound with the molecular formula C16H20O2 It is characterized by a cyclohexyl ring substituted with a hydroxy group and a prop-2-en-1-yl group, along with a phenylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone typically involves multiple steps, including acylation, Friedel-Crafts reaction, and alkaline hydrolysis. One common method starts with cyclohexyl formic acid as the raw material. The process includes:
Acylation Reaction: Cyclohexyl formic acid is acylated using phosphorus trichloride to form cyclohexanecarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexanecarbonyl chloride undergoes a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate product.
Alkaline Hydrolysis: The intermediate product is then subjected to alkaline hydrolysis to yield the final compound.
Industrial Production Methods
Industrial production of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone follows similar synthetic routes but is optimized for large-scale operations. The process is designed to minimize environmental impact and maximize yield. Key considerations include the use of efficient catalysts, recycling of reaction by-products, and adherence to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexyl phenyl ketone: Similar structure but lacks the hydroxy and prop-2-en-1-yl groups.
Cyclohexanol: Contains a hydroxy group but lacks the phenylmethanone moiety.
Phenylcyclohexane: Contains a phenyl and cyclohexyl group but lacks the hydroxy and carbonyl functionalities.
Uniqueness
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and carbonyl groups allows for diverse reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
| 99937-16-3 | |
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
(1-hydroxy-2-prop-2-enylcyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C16H20O2/c1-2-8-14-11-6-7-12-16(14,18)15(17)13-9-4-3-5-10-13/h2-5,9-10,14,18H,1,6-8,11-12H2 |
InChI-Schlüssel |
KMNHEGJNAIAJMV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1CCCCC1(C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




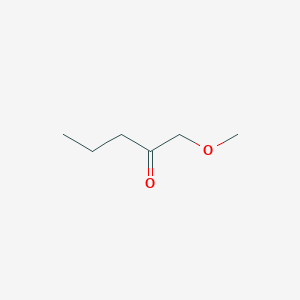
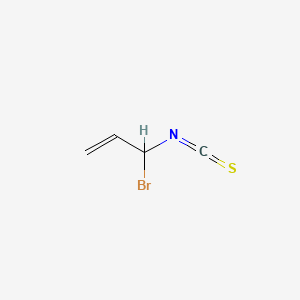

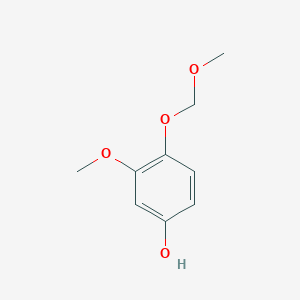

![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
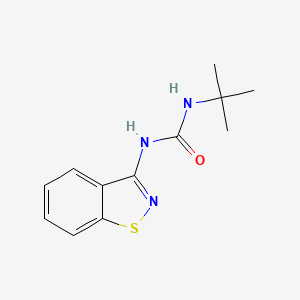
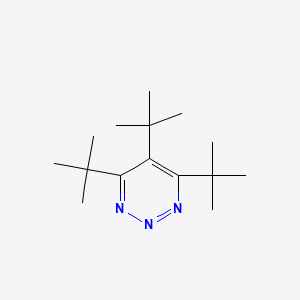
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
